molecular formula C18H19N7O B2368608 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide CAS No. 2320889-84-5

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide

Cat. No. B2368608
CAS RN: 2320889-84-5
M. Wt: 349.398
InChI Key: WCBNJOVOLCZGOS-UHFFFAOYSA-N
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Description

“N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide” is a compound that belongs to the class of triazolopyridazines . Triazolopyridazines have been found to exhibit numerous biological activities such as anticonvulsant activity, human P2X7 antagonists, human (h) A3 adenosine receptor antagonists, BRD4 inhibitory and anti-proliferation activity, histamine H4 receptor (H4R), adenosine human receptor, blood–brain barrier permeability, neurokinin-3 receptor (NK-3), non-xanthine adenosine receptor, anti-diabetic, brain Penetrant Phosphodiesterase 2 (PDE2) inhibitor, anti-platelet aggregations, human renin activity, good jak inhibitor, DPP-IV inhibitors, anti-malarial, anti-tuberculosis, anti-bacterial, and anti-fungal, etc. in medicinal chemistry .


Synthesis Analysis

The synthesis of triazolopyridazines involves various synthetic approaches . The design and synthesis of these compounds are often guided by structure-activity relationships . For instance, the introduction of electron-donating groups can contribute to good inhibitory activity against urease, and the position of these groups did not significantly affect the potency .


Molecular Structure Analysis

The molecular structure of triazolopyridazines is characterized by a five-membered triazole ring fused with a six-membered pyridazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

Triazolopyridazines can undergo various chemical reactions. For instance, they have been evaluated against the urease enzyme, exhibiting IC 50 values of 0.87±0.09 to 8.32±1.21 µM as compared with thiourea as the positive control (IC 50 =22.54±2.34 µM) .

Scientific Research Applications

Future Directions

Triazolopyridazines have shown promise in various areas of medicinal chemistry, suggesting potential future directions for research . The design and development of new target-oriented triazolopyridazine-based drugs for the treatment of multifunctional diseases could be a promising area of future research .

properties

IUPAC Name

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-23(18(26)14-4-2-3-9-19-14)13-10-24(11-13)16-8-7-15-20-21-17(12-5-6-12)25(15)22-16/h2-4,7-9,12-13H,5-6,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBNJOVOLCZGOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide

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